1,2-Dimethylbenzimidazole

Descripción general

Descripción

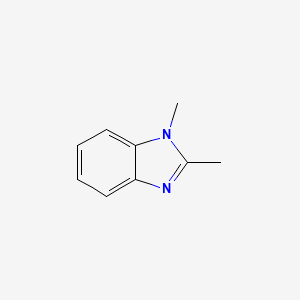

1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the nitrogen atoms at positions 1 and 2. This compound is a derivative of benzimidazole and is known for its stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dimethylbenzimidazole can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction typically occurs under acidic conditions and involves heating to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling. This method utilizes catalytic amounts of cerium (IV) and cerium (III) in the presence of hydrogen peroxide to oxidize the Schiff intermediate derived from aromatic diamines and aldehydes .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, are common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid, bromine, sulfuric acid, and acyl chlorides.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Aplicaciones Científicas De Investigación

1,2-Dimethylbenzimidazole has a wide range of scientific research applications:

Mecanismo De Acción

1,2-Dimethylbenzimidazole exerts its effects through various mechanisms:

Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to purines.

Pathways Involved: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its potential use in anticancer therapies.

Comparación Con Compuestos Similares

5,6-Dimethylbenzimidazole: Another derivative of benzimidazole with similar biological activity.

2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, leading to different biological activities.

Uniqueness: 1,2-Dimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and ability to interact with biological macromolecules make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

1,2-Dimethylbenzimidazole (DMB) is a derivative of benzimidazole, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of DMB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzene ring fused with an imidazole ring, with two methyl groups attached to the first and second carbon atoms of the imidazole. This structural modification significantly influences its biological activity.

Biological Activities

-

Anticancer Activity

- DMB and its derivatives have been investigated for their anticancer properties. Studies indicate that compounds containing the benzimidazole moiety can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. For instance, certain DMB derivatives have shown promising activity against various cancer cell lines, including breast and liver cancer cells .

- A specific study demonstrated that a benzimidazole derivative exhibited strong cytotoxic effects against K562 leukemia cells with an IC50 value of approximately 2.68 μmol/L . This compound induced apoptosis through intrinsic pathways, highlighting the potential of DMB in oncological applications.

-

Antimicrobial Activity

- DMB has also been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds derived from DMB have shown effectiveness against various bacterial strains and fungi .

- A study reported that certain DMB derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

-

Antiparasitic Activity

- The antiparasitic properties of DMB have been explored in relation to diseases such as malaria. Some studies suggest that benzimidazole derivatives may inhibit the growth of Plasmodium species, the causative agents of malaria . The selectivity indices observed in these studies indicate a promising therapeutic window for DMB-based compounds.

- Other Biological Activities

The mechanisms underlying the biological activities of DMB are multifaceted:

- Topoisomerase Inhibition : DMB derivatives have been shown to inhibit topoisomerase I and II enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .

- DNA Intercalation : The planar structure of benzimidazole allows it to intercalate into DNA, disrupting replication processes.

- Protein Kinase Inhibition : Some studies suggest that DMB may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation .

Case Studies

Several case studies highlight the therapeutic potential of DMB:

- Case Study 1 : A synthesized derivative of DMB was tested against various cancer cell lines (e.g., MDA-MB-231) and demonstrated significant reduction in cell viability at concentrations as low as 17 μmol/L .

- Case Study 2 : In vitro studies on antimicrobial activity revealed that a series of DMB derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL against selected bacterial strains .

Research Findings

Recent research has expanded our understanding of the biological activity of DMB:

| Activity | Effect | IC50/Other Metrics |

|---|---|---|

| Anticancer | Cytotoxicity against K562 cells | IC50 = 2.68 μmol/L |

| Antimicrobial | Activity against Gram-positive bacteria | MIC = 5-20 μg/mL |

| Antiparasitic | Inhibition of Plasmodium spp. growth | Selectivity Index >121 |

| Anti-inflammatory | Reduction in inflammatory markers | Not quantified |

Propiedades

IUPAC Name |

1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIBTFOXWGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310238 | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-08-6 | |

| Record name | 2876-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.